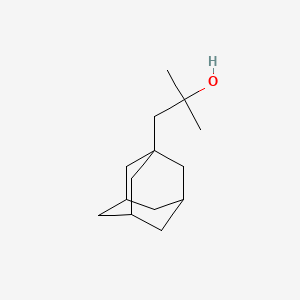

![molecular formula C23H22FN3O2S B2543797 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide CAS No. 338954-62-4](/img/structure/B2543797.png)

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

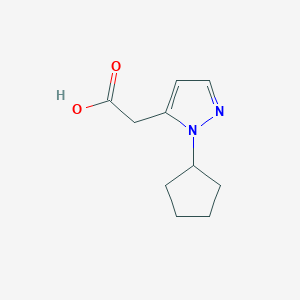

The compound “N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide” is a benzimidazole derivative . Benzimidazole derivatives are known to occur in natural products and pharmaceuticals, and they often exhibit diverse biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The empirical formula is C17H18N2 .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .科学研究应用

Benzimidazole Derivatives and Their Applications

Synthetic Applications and Biological Impacts : Benzimidazole and its derivatives are fundamental frameworks in medicinal chemistry, contributing significantly to the development of molecules with diverse therapeutic potentials. They are recognized for their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, and anti-inflammatory activities, among others. The versatility of benzimidazole chemistry allows for the rational design and synthesis of novel compounds with enhanced biological activities and lower toxicity. The significance of benzimidazole derivatives in medicinal chemistry is underscored by their inclusion in the structure of essential biomolecules and drugs, demonstrating their broad pharmacological importance (Vasuki et al., 2021).

Antitumor Potentials : Beyond their conventional use as antiparasitic agents, benzimidazole anthelmintics have been investigated for their antitumor activities. These compounds, including albendazole and mebendazole, have demonstrated potential against cancer by disrupting microtubule polymerization, inducing apoptosis, and inhibiting angiogenesis and glucose transport among cancer cells, including those resistant to standard therapies. This highlights the repurposing potential of benzimidazole anthelmintics as adjuvant therapies in cancer treatment, offering a broad, safe spectrum due to their long history of use (Son et al., 2020).

Mechanism of Action and Biological Impact of Benzimidazole Fungicides : Benzimidazole fungicides are critical in agriculture and veterinary medicine, owing to their specific inhibition of microtubule assembly by binding to the tubulin molecule. This action underlines the importance of understanding the molecular mechanisms of benzimidazole compounds, which could provide insights into their broader applications, including potential anticancer properties. The knowledge gained from studying the mode of action of these compounds can inform the development of new drugs with improved efficacy and specificity (Davidse, 1986).

Repurposing and Relabeling for Cancer Therapy : The exploration of benzimidazole anthelmintics for cancer therapy has identified their efficacy in preclinical and clinical settings as potent anticancer agents. Their mechanisms include disrupting microtubule dynamics, inhibiting angiogenesis and metastasis, and acting on various cellular signaling pathways. This repurposing approach emphasizes the potential of benzimidazole derivatives to provide new avenues for cancer treatment, leveraging their pleiotropic effects to target multiple aspects of cancer pathology (Nath et al., 2020).

属性

IUPAC Name |

N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2S/c1-15-6-4-5-7-18(15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPAGTXJCUMNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

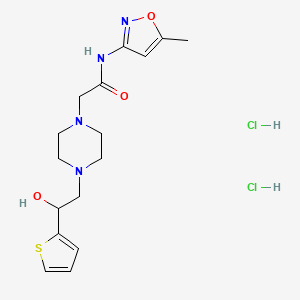

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)